(+)-Sativene

Catalog No.
S1921291
CAS No.
3650-28-0
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Sativene

CAS Number

3650-28-0

Product Name

(+)-Sativene

IUPAC Name

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1

InChI Key

VOBBUADSYROGAT-VYDRJRHOSA-N

SMILES

CC(C)C1CCC2(C3C1C(C2=C)CC3)C

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)CC3)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C

(+)-Sativene is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₄. It is characterized by its unique structure, which includes an octahydro-1H-1,4-methanoindene framework with methyl, isopropyl, and methylene substituents at positions 4, 7, and 8 respectively . This compound is primarily derived from the fungi Helminthosporium sativum and the conifer Abies magnifica, where it serves as a metabolite. Its distinct chemical properties contribute to its significance in various biological and synthetic applications.

The mechanism of action of (+)-sativene is not fully understood. However, some studies suggest it may interact with the endocannabinoid system indirectly or have anti-inflammatory properties []. More research is needed to confirm these potential mechanisms.

  • Toxicity: Data on the specific toxicity of (+)-sativene is limited. However, it is generally considered to have low toxicity [].
  • Flammability: (+)-Sativene has a relatively high flash point, suggesting moderate flammability [].
  • Reactivity: Specific reactivity data is limited. However, as with most organic compounds, (+)-sativene should be handled with care to avoid reactions with strong oxidizing agents.

Please Note:

  • The information provided is based on currently available scientific research and may be subject to change as new data emerges.
  • (+)-Sativene is not an approved therapeutic agent, and further research is needed to determine its safety and efficacy for any medical applications.

(+)-Sativene is a naturally occurring monoterpene, a type of organic compound found in many plants. It is one of the primary components of the essential oil of the cannabis plant, along with Tetrahydrocannabinol (THC) and Cannabidiol (CBD) []. However, unlike THC, (+)-Sativene is not psychoactive, meaning it does not produce the "high" associated with cannabis use [].

  • Anti-inflammatory Properties

    Some studies suggest that (+)-Sativene may have anti-inflammatory effects. Research has been conducted on cells and animals, but more human studies are needed [].

  • Neuroprotective Properties

    (+)-Sativene is being investigated for its potential neuroprotective properties. Studies have looked at its effects in models of neurodegeneration, but more research is needed to understand how it might work [].

  • Mood Effects

    Some early research suggests that (+)-Sativene may influence mood. More studies are needed to confirm these findings and understand the mechanisms involved [].

(+)-Sativene can undergo several chemical transformations, including:

  • Oxidation: This reaction can yield various oxygenated derivatives such as alcohols, ketones, and epoxides.
  • Reduction: Reduction reactions can convert sativene into different saturated forms or other derivatives.
  • Cyclization and Rearrangement: Sativene can participate in intramolecular cyclization reactions, which are crucial for synthesizing related compounds .

Research indicates that (+)-sativene exhibits notable biological activities. It has been studied for its potential antifungal properties and its role in plant defense mechanisms against pathogens. Additionally, sesquiterpenes like sativene are known to possess insecticidal properties, which may contribute to their ecological functions in nature.

The synthesis of (+)-sativene has been achieved through various methods:

  • High-Pressure Diels-Alder Reaction: A notable synthesis route involves the use of 2,3-dimethyl-1,3-cyclohexadiene and methyl coumalate in a high-pressure environment to yield racemic sativene .
  • Formal Total Synthesis: Another approach includes employing intramolecular cyclization techniques combined with Grignard reactions and ionic hydrogenation to achieve the desired structure .
  • Enzymatic Synthesis: The enzyme (+)-sativene synthase catalyzes the cyclization of farnesyl diphosphate to produce (+)-sativene directly from natural substrates .

(+)-Sativene has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing antifungal agents or insecticides.
  • Agriculture: Its insecticidal properties make it a candidate for natural pesticides.
  • Flavoring and Fragrance: Sesquiterpenes are often used in perfumery and flavoring due to their aromatic qualities.

Studies on the interactions of (+)-sativene with various biological systems have revealed insights into its mechanisms of action. For instance, its antifungal activity suggests interactions with fungal cell membranes or metabolic pathways that inhibit growth. Further research is required to elucidate the specific molecular targets of (+)-sativene in both fungi and plants.

Several compounds share structural characteristics with (+)-sativene. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Aspects
(-)-SativeneEnantiomer of (+)-sativeneOpposite stereochemistry; similar biological activity but different efficacy.
Germacrene DSesquiterpene with a different ring structureKnown for its role in plant defense; more volatile than sativene.
β-CaryophylleneContains a similar bicyclic structureExhibits anti-inflammatory properties; interacts with cannabinoid receptors.
HumuleneAnother bicyclic sesquiterpeneKnown for its use in brewing; has distinct aroma profiles compared to sativene.

The uniqueness of (+)-sativene lies in its specific stereochemistry and the resulting biological activities that distinguish it from other sesquiterpenes. Its synthesis pathways also reflect a variety of methodologies that could be tailored for specific applications in pharmaceuticals and agriculture.

Farnesyl diphosphate serves as the universal biosynthetic precursor for all sesquiterpenes, including (+)-sativene [1] [2]. Farnesyl diphosphate synthase catalyzes the sequential head-to-tail condensations of isopentenyl diphosphate with dimethylallyl diphosphate and geranyl diphosphate to produce farnesyl diphosphate [3]. This enzyme belongs to a genetically distinct family of chain elongation enzymes that install E-double bonds during each addition of a five-carbon isoprene unit [3].

The farnesyl diphosphate synthase mechanism involves two consecutive condensation reactions [2] [4]. In the first step, dimethylallyl diphosphate condenses with isopentenyl diphosphate to form geranyl diphosphate. Subsequently, geranyl diphosphate undergoes a second condensation with another isopentenyl diphosphate molecule to generate farnesyl diphosphate [4]. The enzyme requires three magnesium ions coordinated by conserved aspartate-rich motifs for optimal catalytic activity [5].
The crystal structure of farnesyl diphosphate synthase reveals a novel fold composed entirely of alpha-helices joined by connecting loops [6]. The enzyme exhibits a large central channel where substrate binding and catalysis occur [7]. Two conserved aspartate-rich sequences participate directly in the catalytic mechanism by coordinating the essential magnesium ions [8]. The substrate binding triggers conformational changes that result in active site closure and proper positioning of reactants for the condensation reaction [7].

Kinetic studies demonstrate that farnesyl diphosphate synthase exhibits remarkable substrate specificity and catalytic efficiency. The enzyme produces predominantly (E,E)-farnesyl diphosphate, although small amounts of Z-isomers are also formed during chain elongation [3]. The synthesis of Z-double bond isomers reflects a compromise between optimizing double bond stereoselectivity and excluding unwanted substrate binding [3].

Role of Sesquiterpene Cyclases in Cyclization

Sesquiterpene cyclases represent a crucial class of enzymes responsible for converting farnesyl diphosphate into structurally diverse cyclic sesquiterpenes [9]. These enzymes belong to the class I terpenoid cyclase family and share characteristic structural features including two conserved metal-binding motifs: the aspartate-rich DDXXD/E motif and the NSE/DTE motif [10] [9].

SatA Cyclase Mechanism

SatA represents a sesquiterpene cyclase specifically responsible for the cyclization of farnesyl diphosphate to form (+)-sativene [11] [12]. The enzyme catalyzes the formation of the tricyclo[4.4.0.0¹,⁷]decane skeleton characteristic of sativene through a complex carbocation-mediated cyclization cascade [11]. The active site of SatA contains the conserved magnesium-binding motifs that coordinate three divalent metal ions together with the substrate diphosphate group [9].

The cyclization mechanism initiated by SatA involves several key steps. First, farnesyl diphosphate binds to the enzyme active site, triggering conformational changes that enclose the substrate and shield it from bulk solvent [9]. The metal coordination interactions induce substrate ionization, generating an initial transoid allylic carbocation through diphosphate cleavage [9]. This carbocation is then transferred along the isoprenyl chain through a series of carefully orchestrated rearrangements until final quenching produces the sativene product [9].

BipA Cyclase Versatility

BipA demonstrates remarkable versatility as a sesquiterpene cyclase, producing multiple sesquiterpene products from farnesyl diphosphate [13] [14]. The enzyme generates (-)-sativene as the dominant product while also producing (-)-isosativene and (-)-longifolene as minor products [13] [14]. This divergent product profile illustrates the ability of a single cyclase to access multiple cyclization pathways from the same substrate.

The mechanism underlying BipA's product diversity involves the stabilization of different carbocation intermediates within the enzyme active site [14]. The binding pocket of BipA allows accommodation of various conformations of the initial cyclic carbocation, enabling rearrangement along multiple cyclization routes [9]. The enzyme's active site architecture determines the relative populations of different products by influencing the stability and reactivity of intermediate carbocations [9].

Structural modeling studies reveal that BipA undergoes significant conformational changes upon substrate binding [9]. The H-α1 loop, in particular, plays a critical role in active site closure and product selectivity [9]. Mutations in this loop region can dramatically alter the product profile, confirming its importance in controlling cyclization outcomes [9].

Cytochrome P450-Mediated Modifications

Cytochrome P450 enzymes play essential roles in the oxidative modification of sesquiterpene scaffolds, introducing functional groups that enhance biological activity and structural diversity [15] [16]. These heme-containing enzymes utilize a sophisticated catalytic cycle to perform regioselective and stereoselective hydroxylation reactions [17] [18].

SatB Oxidative Mechanism

SatB represents a specialized cytochrome P450 enzyme that catalyzes the C14-C15 dihydroxylation of sativene followed by subsequent bond cleavage [11] [12]. This remarkable transformation involves multiple oxidation steps mediated by the highly reactive Compound I intermediate [18]. The enzyme demonstrates exquisite regioselectivity, targeting specifically the C14 and C15 positions of the sativene substrate [11].

The catalytic mechanism of SatB follows the classical cytochrome P450 cycle [17] [18]. Substrate binding displaces the axial water ligand and induces a conformational change that shifts the heme iron from low-spin to high-spin state [17]. Sequential electron transfers from NADPH-cytochrome P450 reductase convert the ferric enzyme to the ferrous state, which then binds molecular oxygen [17]. Formation of the ferric hydroperoxo intermediate leads to heterolytic O-O bond cleavage, generating the highly reactive Compound I species [18].

Compound I contains an iron(IV)-oxo center with an additional oxidizing equivalent delocalized over the porphyrin ring system [18]. This species abstracts hydrogen atoms from the C14 and C15 methyl groups of sativene through a radical rebound mechanism [18]. The initial hydroxylation at C14 is followed by further oxidation to generate an aldehyde intermediate, while C15 undergoes similar oxidative transformation [11]. The enzyme then catalyzes C14-C15 bond cleavage, representing an unusual example of cytochrome P450-mediated carbon-carbon bond breaking [19].

BipB Hydroxylation Activity

BipB demonstrates broad substrate specificity, capable of hydroxylating different enantiomeric sesquiterpenes including both (-)-longifolene and (+)-longifolene [13] [14]. The enzyme catalyzes hydroxylation at C-15 and C-14 positions in sequential fashion, generating hydroxylated intermediates that serve as substrates for further oxidative modifications [13] [14].

Bioinformatic analysis reveals that BipB belongs to a discrete clade of fungal sesquiterpene P450 enzymes, suggesting specialized evolution for sesquiterpene metabolism [13] [14]. The enzyme exhibits remarkable substrate tolerance, accommodating sesquiterpenes with different carbon skeletons and stereochemistries [14]. This versatility enables BipB to participate in the diversification of multiple sesquiterpene families beyond sativene.

The hydroxylation mechanism employed by BipB follows the general cytochrome P450 paradigm but exhibits enhanced selectivity for specific carbon positions [20]. Site-directed mutagenesis studies of related sesquiterpene hydroxylases indicate that substrate recognition sites play crucial roles in determining regioselectivity [20]. The active site architecture of BipB likely contains specific amino acid residues that orient sesquiterpene substrates for selective C-15 and C-14 hydroxylation [20].

Divergent Pathways Leading to Sativene, Isosativene, and Longifolene

The biosynthesis of bridged polycyclic sesquiterpenoids exemplifies nature's ability to generate structural diversity through divergent enzymatic pathways [13] [14]. Starting from the common precursor farnesyl diphosphate, different cyclases can access distinct cyclization routes leading to sativene, isosativene, and longifolene scaffolds [14].

Mechanistic Basis of Divergence

The divergent pathways originate from the ability of sesquiterpene cyclases to stabilize different carbocation intermediates during the cyclization cascade [14] [9]. BipA demonstrates this principle by producing multiple sesquiterpene products through alternative rearrangement pathways [13] [14]. The initial ionization of farnesyl diphosphate generates a common allylic carbocation that can undergo different cyclization sequences depending on the enzyme active site environment [9].

For sativene formation, the carbocation cascade proceeds through specific intermediates that ultimately yield the tricyclic skeleton [9]. The pathway involves intramolecular cyclization reactions that create the characteristic bridged ring system of sativene [9]. In contrast, isosativene formation requires alternative carbocation rearrangements that lead to a different bridged structure, while longifolene biosynthesis involves yet another distinct cyclization sequence [14].

The enzyme active site architecture plays a determining role in pathway selection [9]. Hydrophobic residues lining the binding pocket provide a three-dimensional template that guides substrate folding and carbocation rearrangements [9]. The volume and shape of the active site cavity influence which cyclization products are favored by controlling the accessibility of different conformational states [9].

Structural Determinants of Product Selectivity

Recent crystallographic and mutagenesis studies have identified key structural elements that control product selectivity in sesquiterpene cyclases [9] [21]. The H-α1 loop represents a particularly important feature that undergoes conformational changes upon substrate binding [9]. This loop helps seal the active site and influences the trajectory of carbocation rearrangements [9].

Site-directed mutagenesis experiments demonstrate that specific amino acid residues within the active site can dramatically alter product distributions [9]. For example, mutations in the H-α1 loop of related cyclases can shift product selectivity from one sesquiterpene to another [9]. These findings highlight the precision with which enzyme evolution has optimized active site environments for specific cyclization outcomes [9].

The binding pocket volume also correlates with product selectivity [9]. Cyclases with larger active site cavities tend to produce multiple products, as observed with BipA, while those with more constrained pockets exhibit higher selectivity [9]. This relationship reflects the degree of conformational freedom available to carbocation intermediates during the cyclization process [9].

Evolutionary Implications

The existence of divergent pathways leading to sativene, isosativene, and longifolene suggests evolutionary diversification from ancestral cyclase enzymes [14] [9]. Gene duplication events likely provided the raw material for evolving cyclases with altered product specificities [9]. Subsequent mutations in substrate-binding regions would have enabled access to new cyclization pathways and expanded the repertoire of sesquiterpene structures [9].

The minimal biosynthetic gene cluster encoding BipA and BipB represents an elegant solution for generating structural diversity [13] [14]. This compact genetic arrangement allows organisms to produce multiple sesquiterpene scaffolds using limited enzymatic machinery [14]. The subsequent oxidative modifications catalyzed by BipB and other P450 enzymes further amplify structural diversity by introducing functional groups at specific positions [14].

Comparative genomics analyses reveal that similar divergent cyclization strategies have evolved independently in different organisms [9]. This convergent evolution suggests that the ability to generate multiple products from single substrates provides significant adaptive advantages [9]. The resulting chemical diversity may enhance ecological fitness by providing molecules with varied biological activities [9].

Enzyme Coordination and Regulatory Mechanisms

The biosynthesis of (+)-sativene and related compounds requires precise coordination between multiple enzymatic steps [11] [12] [13] [14]. The three-enzyme cassette comprising SatA, SatB, and SatC demonstrates remarkable biochemical efficiency in converting farnesyl diphosphate to complex oxidized products [11]. Similarly, the BipA-BipB system illustrates how minimal gene clusters can generate extensive structural diversity [13] [14].

Recent studies suggest that these enzymes may exhibit metabolic channeling, where intermediates are transferred directly between active sites without diffusion into bulk solution [11]. Such channeling would prevent the loss of reactive intermediates and enhance overall pathway efficiency [11]. The co-regulation of sesquiterpene cyclase genes observed in some fungal systems supports the concept of coordinated expression for optimal metabolic flux [22] [23].

The NADPH-dependent nature of reductase enzymes like SatC links sesquiterpene biosynthesis to cellular energy metabolism [24]. These enzymes require appropriate cofactor availability and may be subject to allosteric regulation [24]. The integration of sesquiterpene production with primary metabolism ensures that secondary metabolite biosynthesis occurs under favorable cellular conditions [24].

XLogP3

4.9

Wikipedia

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane

Dates

Last modified: 04-14-2024

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